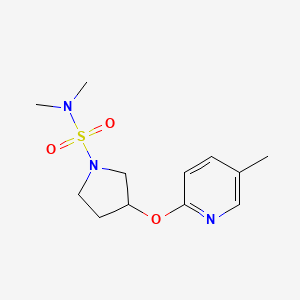

N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-10-4-5-12(13-8-10)18-11-6-7-15(9-11)19(16,17)14(2)3/h4-5,8,11H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGNRKMDEXLZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of N-sulfonamide derivatives, which have been synthesized and evaluated for their pharmacological properties. These compounds often exhibit dual inhibitory activity against essential enzymes, making them valuable in drug development.

Key Findings:

- Enzyme Inhibition: Research has shown that sulfonamide derivatives can inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for bacterial folate synthesis. This dual inhibition is particularly significant for developing new antimicrobial agents that can combat resistant strains of bacteria .

Antimicrobial Activity

N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures have demonstrated efficacy against various pathogens.

Case Studies:

- Antibacterial Activity: A series of pyridine-based sulfonamides were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . The structure of this compound suggests it may share similar properties.

Antiviral Properties

Recent studies have focused on the antiviral potential of pyridine-based sulfonamides. Compounds designed with similar moieties have shown activity against viruses such as herpes simplex virus (HSV) and coxsackievirus B (CBV).

Research Insights:

- Viral Reduction: Certain synthesized compounds exhibited more than 50% reduction in viral load against HSV-1 and CBV4, indicating the potential for developing antiviral therapies based on this chemical framework .

Enzyme Inhibition in Cancer Research

Inhibitors targeting specific proteins involved in cancer progression have been a focus of research involving sulfonamide derivatives. The compound's potential to inhibit heat shock protein 90 alpha (Hsp90α) has been investigated, given its role in cancer cell survival and proliferation.

Findings:

- Hsp90 Inhibition: Some derivatives showed significant inhibitory activity against Hsp90α, suggesting that this compound may be explored further for anticancer applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide with structurally or functionally related compounds from the literature.

Structural and Functional Comparison

Table 1: Comparative Analysis of Sulfonamide and Pyrrolidine Derivatives

Key Observations:

Core Structure Diversity: The target compound’s pyrrolidine-sulfonamide core distinguishes it from MP16’s acrylamide backbone () and the pyridine-sulfonamide in .

Substituent Effects :

- The 5-methylpyridin-2-yloxy group in the target compound may enhance solubility and π-π stacking interactions compared to MP16’s dihydrofuran and phenyl groups. The methoxy and bromo substituents in ’s compound suggest tunable electronic properties for optimizing binding.

Synthesis Efficiency :

- The 91% yield for the pyridine-sulfonamide in highlights the efficiency of sulfonamide-forming reactions (e.g., using sulfonyl chlorides and amines in pyridine ). By contrast, MP16’s low yield (21%) may reflect challenges in acrylamide synthesis or purification.

Spectroscopic and Analytical Data

- MP16 (): ¹H NMR: Signals at δ 7.27 (5H, m) and δ 6.09 (1H, s) confirm aromatic and dihydrofuran protons. HRMS: [M+H]⁺ at 288.1231 aligns with C₁₆H₁₈NO₄.

- Target Compound: Predicted ¹H NMR would feature pyrrolidine protons (δ 2.5–3.5), dimethylamino singlet (~δ 3.0), and pyridine aromatic protons (δ 6.5–8.0).

Biological Activity

N,N-Dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.34 g/mol. The structure includes a pyrrolidine ring, a sulfonamide group, and a pyridine derivative which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the pyridine moiety in this compound enhances its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. A study conducted on similar compounds reported an increase in antibacterial efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL depending on the specific derivative used .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The compound under consideration has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In a controlled study, derivatives with similar structures demonstrated IC50 values as low as 50 nM against TNF-alpha production in human macrophage cell lines . This suggests that this compound may exert similar effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic p-amino benzoic acid (PABA), inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling pathways, reducing the expression of inflammatory mediators .

Study on Antimicrobial Efficacy

In a recent study published in Antibiotics, researchers evaluated various sulfonamide derivatives against multiple bacterial strains. The results indicated that compounds with a pyridine substituent showed enhanced antimicrobial activity compared to those lacking this feature. Specifically, this compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus and Escherichia coli.

In Vivo Anti-inflammatory Study

A preclinical model of arthritis was utilized to assess the anti-inflammatory potential of this compound. Administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups, supporting its potential therapeutic application in inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 nM) |

|---|---|---|

| This compound | 16 (against S. aureus) | 50 |

| Related Sulfonamide A | 32 (against E. coli) | 100 |

| Related Sulfonamide B | 64 (against S. aureus) | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.